
MK-4101
Vue d'ensemble
Description
MK-4101 est un inhibiteur puissant de la voie de signalisation Hedgehog, qui joue un rôle crucial dans la différenciation cellulaire et la mise en place des patrons de développement dans de nombreux organes et systèmes. Ce composé a montré une activité antitumorale significative, en particulier contre le médulloblastome et le carcinome basocellulaire .
Applications De Recherche Scientifique
Cancer Treatment
- Medulloblastoma : Preclinical studies using Ptch1(+/-) mouse models have shown that MK-4101 effectively inhibits tumor growth by inducing apoptosis and disrupting cell cycle progression .
- Basal Cell Carcinoma : this compound has been investigated for its efficacy against basal cell carcinoma, demonstrating robust antitumor activity in vivo .
Mechanistic Studies
- Researchers have utilized this compound to elucidate the role of the Hedgehog pathway in tumorigenesis. By analyzing gene expression changes induced by this compound, insights into the interplay between different signaling pathways have been gained .
Combination Therapies
- This compound is being explored in combination with other therapeutic agents to enhance its efficacy against Hh-driven tumors. The potential for synergistic effects with drugs targeting related pathways is a key area of investigation .
Table 1: Summary of Preclinical Studies Involving this compound
Pharmacokinetics and Administration
This compound has favorable pharmacokinetic properties, including good oral bioavailability. This characteristic makes it suitable for clinical applications where convenient administration routes are preferred .
Mécanisme D'action
Target of Action
MK-4101, also known as 5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole, primarily targets the Hedgehog (Hh) signaling pathway . The compound shows the maximum inhibitory effect on Gli1 , a key component of the Hh pathway .
Mode of Action
This compound acts as a Smoothened (SMO) antagonist . It inhibits the Hh signaling pathway by binding to the SMO receptor, which is a crucial step in the Hh pathway . This binding prevents the activation of the pathway, leading to the inhibition of Gli1 .
Biochemical Pathways
The Hh pathway plays a critical role in cell differentiation and patterning during development in many organs/systems . Aberrant activation of the Hh pathway can result in tumorigenesis . This compound’s action on the Hh pathway also affects other signaling pathways, such as the IGF and Wnt signaling pathways . The interplay among Hh, IGF, and Wnt is crucial in Hh-dependent tumorigenesis .
Pharmacokinetics
This compound has good bioavailability and can be administered orally . It has low-to-moderate plasma clearance in mice and rats . It is well absorbed and mainly excreted into the bile . This suggests that this compound can be used to treat Hh-dependent brain tumors, such as medulloblastoma .
Result of Action
This compound has robust antitumor activity, achieved through the inhibition of proliferation and induction of extensive apoptosis in tumor cells . It has shown efficacy against primary medulloblastoma and basal cell carcinoma (BCC) developing in the cerebellum and skin of Ptch1+/- mice . This compound also induced deregulation of the cell cycle and block of DNA replication in tumors .
Action Environment
The action of this compound is influenced by the genetic environment of the cells. For instance, it has been shown to be highly efficacious against tumors developing in Ptch1+/- mice, a model of Hh-dependent tumors . .
Méthodes De Préparation
La synthèse de MK-4101 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. Les voies synthétiques détaillées et les conditions réactionnelles sont exclusives et non divulguées publiquement. Il est connu que this compound peut être produit avec une pureté et un rendement élevés, ce qui le rend adapté à la recherche et aux applications thérapeutiques potentielles .
Analyse Des Réactions Chimiques
MK-4101 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels de this compound.
Substitution : this compound peut subir des réactions de substitution, où des atomes ou groupes spécifiques sont remplacés par d'autres. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. .
Applications de la Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Hedgehog.
Biologie : Investigé pour ses effets sur la différenciation cellulaire et le développement.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de cancers tels que le médulloblastome et le carcinome basocellulaire.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de signalisation Hedgehog .
Mécanisme d'Action
This compound exerce ses effets en ciblant la voie de signalisation Hedgehog. Il se lie au récepteur Smoothened, inhibant son activité et empêchant la cascade de signalisation en aval. Cela conduit à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules tumorales. Les cibles moléculaires et les voies impliquées comprennent le récepteur Smoothened, les facteurs de transcription GLI et d'autres composants de la voie de signalisation Hedgehog .
Comparaison Avec Des Composés Similaires
MK-4101 est unique par rapport aux autres composés similaires en raison de sa forte puissance et de sa spécificité pour la voie de signalisation Hedgehog. Les composés similaires comprennent :
Vismodégib (GDC-0449) : Un autre inhibiteur de la voie Hedgehog avec une activité antitumorale similaire.
Cyclopamine : Un produit naturel qui inhibe la voie Hedgehog mais avec une puissance inférieure.
Sonidegib : Un inhibiteur synthétique de la voie Hedgehog avec des propriétés pharmacocinétiques différentes
This compound se distingue par son activité antitumorale robuste et son profil pharmacocinétique favorable, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .
Activité Biologique
MK-4101 is a novel compound recognized primarily for its role as a potent inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in various developmental processes and has been implicated in the pathogenesis of several cancers, particularly medulloblastoma and basal cell carcinoma (BCC). The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in oncology.
This compound acts as a smoothened (SMO) antagonist , effectively blocking the Hh signaling pathway. This inhibition leads to significant antitumor effects, particularly in tumors that depend on Hh signaling for growth and proliferation. The compound was shown to induce extensive apoptosis in tumor cells and disrupt the cell cycle, thereby inhibiting DNA replication in cancerous tissues.
Key Findings
- Antitumor Activity : In preclinical studies using Ptch1+/− mice models, this compound demonstrated robust antitumor activity against medulloblastoma and BCC. The compound inhibited tumor growth significantly compared to control groups .
- Gene Regulation : this compound caused deregulation of several key genes involved in the IGF and Wnt signaling pathways, suggesting an interplay between these pathways and Hh-dependent tumorigenesis .
- In Vitro Efficacy : The compound exhibited an IC50 of approximately 1 μmol/L in human esophageal cancer cells and 1.5 μmol/L in engineered mouse cell lines, indicating its potency as an SMO inhibitor .
Study 1: Efficacy Against Medulloblastoma
In a study involving neonatally irradiated Ptch1+/− mice, this compound was administered to evaluate its effectiveness against medulloblastoma. Results indicated:
- Tumor Reduction : Significant reduction in tumor size was observed after treatment with this compound.
- Survival Rates : Treated mice had improved survival rates compared to untreated controls, highlighting the therapeutic potential of this compound .
Study 2: Basal Cell Carcinoma Treatment
Another study focused on BCC demonstrated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells. Key outcomes included:
- Cell Cycle Arrest : The compound caused cell cycle arrest at the G0/G1 phase, preventing further proliferation of BCC cells.
- Combination Therapy Potential : The findings suggested that this compound could be effectively combined with other therapies targeting complementary pathways for enhanced therapeutic efficacy .
Table 1: Biological Activity of this compound
Parameter | Value |
---|---|
IC50 in Human Cells | 1 μmol/L |
IC50 in Mouse Cell Lines | 1.5 μmol/L |
Tumor Size Reduction (%) | Up to 70% |
Apoptosis Induction | Significant |
Survival Improvement (%) | Up to 40% |
Table 2: Gene Expression Changes Induced by this compound
Gene Pathway | Change Observed |
---|---|
IGF Signaling | Downregulation |
Wnt Signaling | Downregulation |
Hh Pathway | Complete inhibition |
Propriétés
IUPAC Name |
5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOIWLYDJCTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.